molecular formula C8H10ClNO5 B6341618 3-Aminophthalic acid hydrochloride hydrate CAS No. 426837-11-8

3-Aminophthalic acid hydrochloride hydrate

Cat. No.: B6341618
CAS No.: 426837-11-8
M. Wt: 235.62 g/mol
InChI Key: UMNHFFYBDNNQJY-UHFFFAOYSA-N
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Description

3-Aminophthalic acid hydrochloride hydrate is an organic compound with the molecular formula C8H10ClNO5. It is a derivative of phthalic acid, where an amino group is substituted at the third position of the benzene ring, and it exists as a hydrochloride salt with a hydrate form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminophthalic acid hydrochloride hydrate can be synthesized from 3-nitrophthalic acid through a series of chemical reactions. The general synthetic route involves the following steps :

    Dissolution: 3-nitrophthalic acid is dissolved in an appropriate solvent.

    Nitrogen Displacement: The solution undergoes nitrogen displacement to prepare for the hydrogenation reaction.

    Hydrogenation Reaction: The nitro group is reduced to an amino group using hydrogenation. This step often involves the use of a catalyst such as palladium on carbon (Pd/C).

    Complexation Reaction: The resulting 3-aminophthalic acid is then reacted with hydrochloric acid to form the hydrochloride salt.

    Centrifugal Drying: The final product is obtained by centrifugal drying to remove excess solvents and obtain the hydrate form.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale production. The process involves the use of high-pressure hydrogenation and efficient drying techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Aminophthalic acid hydrochloride hydrate undergoes various chemical reactions, including:

    Reduction: The nitro group in 3-nitrophthalic acid is reduced to an amino group during synthesis.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

    Complexation: The compound can form complexes with metal ions, which can be used in various applications.

Common Reagents and Conditions

    Hydrogenation: Hydrogen gas and a catalyst such as Pd/C are used for the reduction of the nitro group.

    Hydrochloric Acid: Used to form the hydrochloride salt.

    Solvents: Common solvents include water, methanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

    3-Aminophthalic Acid: The primary product formed after the reduction of 3-nitrophthalic acid.

    3-Aminophthalic Acid Hydrochloride: Formed by reacting 3-aminophthalic acid with hydrochloric acid.

Scientific Research Applications

3-Aminophthalic acid hydrochloride hydrate has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-aminophthalic acid hydrochloride hydrate involves its ability to interact with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophthalic Acid: The precursor used in the synthesis of 3-aminophthalic acid hydrochloride hydrate.

    Phthalic Acid: The parent compound from which 3-aminophthalic acid is derived.

    4-Aminophthalic Acid: A similar compound with the amino group at the fourth position of the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties, such as enhanced solubility and stability, which are advantageous for various applications .

Properties

IUPAC Name

3-aminophthalic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4.ClH.H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNHFFYBDNNQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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